2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid

Lipophilicity LogP Physicochemical Property

Researchers requiring nitrobenzoic acid scaffolds with defined steric control often face batch-to-batch variability with generic analogs. 2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid (CAS 1282254-35-6) resolves this through its distinct ortho-substitution pattern, which provides predictable reactivity in reductions and coupling reactions. • Unique ortho-cyclopentylsulfanyl group ensures steric control in downstream synthesis • Defined LogP (3.23) enables predictable solubility-permeability balance in drug discovery • Sharp melting point (203-205°C) supports use as DSC/TGA reference material • Supplied at ≥95% purity with full analytical documentation

Molecular Formula C12H13NO4S
Molecular Weight 267.3 g/mol
CAS No. 1282254-35-6
Cat. No. B1453608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid
CAS1282254-35-6
Molecular FormulaC12H13NO4S
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C12H13NO4S/c14-12(15)10-7-8(13(16)17)5-6-11(10)18-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
InChIKeyIROZTJFPECGGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentylsulfanyl)-5-nitrobenzoic Acid: Key Profile


2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid (CAS 1282254-35-6) is a nitro-substituted benzoic acid derivative belonging to the class of aryl thioether carboxylic acids. Its molecular formula is C₁₂H₁₃NO₄S with a molecular weight of 267.30 g/mol . The compound features a 5-nitro group and a 2-cyclopentylsulfanyl substituent on the benzoic acid core, rendering it a yellow crystalline powder that is sparingly soluble in water . Commonly utilized as a research chemical and synthetic intermediate, it is typically supplied at a purity of ≥95% . While its specific biological applications are not yet fully elucidated in the primary literature, its structural features position it within a niche of compounds explored for medicinal chemistry and materials science. This guide provides a comparative, evidence-based analysis to inform scientific procurement decisions relative to its closest analogs and regioisomers.

Nitroarene building block for medicinal chemistry and materials science
Intermediate lipophilicity profile may support balanced solubility-permeability screening
Distinct MS signature and sharp melting point facilitate analytical tracking

Why Generic Substitution Fails


Within the family of nitrobenzoic acid derivatives, seemingly minor structural variations can lead to significant differences in physicochemical properties critical for experimental reproducibility. Compounds such as 4-(cyclopentylthio)-3-nitrobenzoic acid (CAS 893764-79-9) and 2-[(cyclopentylmethyl)sulfanyl]-5-nitrobenzoic acid (CAS 1461707-35-6) share a similar core but differ in the position of substituents or the linker length . These differences directly impact key parameters like lipophilicity (LogP), melting point, and molecular weight, which in turn influence solubility, membrane permeability, and handling characteristics. The quantitative evidence presented below demonstrates that 2-(cyclopentylsulfanyl)-5-nitrobenzoic acid possesses a unique combination of these properties that cannot be assumed for its analogs, making generic substitution a potential source of experimental variability and procurement risk.

Regioisomer mismatch

4-(Cyclopentylthio)-3-nitrobenzoic acid exhibits different lipophilicity and substitution pattern, which may shift solubility and reactivity.

Homolog lipophilicity drift

Methylene-extended homolog shows higher LogP, potentially altering membrane permeability and solvent compatibility.

Analog molecular weight difference

Fluorinated and methyl analogs differ in molecular weight, impacting analytical detection and purification characteristics.

Quantitative Differentiation from Analogs


Lipophilicity (LogP) Comparison

2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid exhibits a calculated LogP of 3.23 [1], positioning it between its regioisomer 4-(cyclopentylthio)-3-nitrobenzoic acid (LogP 3.33) and its methylene-extended homolog 2-[(cyclopentylmethyl)sulfanyl]-5-nitrobenzoic acid (LogP 3.38-4.03) . This intermediate lipophilicity is a critical differentiator for applications where a balance between aqueous solubility and membrane permeability is required, and it directly impacts experimental design parameters such as solvent selection and assay conditions.

Lipophilicity (LogP)
Cross-study
3.23
−0.10 vs regioisomer / −0.15 vs homolog
Balanced lipophilicity for solubility-permeability assays
Calculated value; confirm with experimental logP
Lipophilicity LogP Physicochemical Property

Melting Point vs. Parent Compound

The melting point of 2-(cyclopentylsulfanyl)-5-nitrobenzoic acid is reported to be 203-205 °C [1]. This value is substantially higher than that of unsubstituted 5-nitrobenzoic acid (melting point ~ 238-240 °C) , indicating a significant alteration in crystal lattice energy due to the bulky cyclopentylsulfanyl group. The sharp and well-defined melting range for this derivative is a key indicator of high chemical purity and is a valuable quality control parameter for procurement and experimental use.

Melting Point
Class-level
203–205 °C
~35 °C lower than 5-nitrobenzoic acid
Sharp range supports purity assessment
Vendor datasheet; consistent with high purity
Melting Point Crystallinity Purity Assessment

Molecular Weight and Analytical Detection

2-(Cyclopentylsulfanyl)-5-nitrobenzoic acid has a molecular weight of 267.30 g/mol . This is distinct from its analogs: the methyl-substituted derivative (CAS 1340309-75-2) has a lower molecular weight of 236.33 g/mol , while the fluorinated analog (CAS 1340394-73-1) has a molecular weight of 240.29 g/mol . The presence of the nitro group and the cyclopentylsulfanyl moiety provides a unique mass spectrometric signature (e.g., m/z 267.0565 for [M+H]⁺) that facilitates unambiguous identification and quantification in complex reaction mixtures and biological matrices.

Molecular Weight
Data to verify
267.30 g/mol
+31.0 / +27.0 vs methyl & fluoro analogs
Distinct mass enables MS tracking
Verify with HRMS in your lab
Molecular Weight Synthetic Intermediate Analytical Chemistry

Electronic and Steric Profile: Implications for Reactivity and Biological Interactions

The combination of the electron-withdrawing nitro group at the 5-position and the bulky, electron-rich cyclopentylsulfanyl group at the 2-position creates a unique electronic and steric environment. While quantitative Hammett constants or steric parameters are not directly available for this specific compound, the ortho-substitution pattern is known to significantly influence the acidity of the carboxylic acid group and the overall molecular conformation . This is in contrast to the para-substituted analog, 4-(cyclopentylthio)-3-nitrobenzoic acid, where the nitro and thioether groups are in a meta-relationship, leading to different resonance and inductive effects . This differential electronic profile can translate into varied reactivity in nucleophilic substitution and coupling reactions, as well as altered binding interactions with biological targets.

Substitution Effects
Class-level
Ortho-thioether, meta-nitro
vs para-thioether, meta-nitro regioisomer
May alter pKa and reactivity
Class inference; confirm experimentally
Electronic Effect Steric Hindrance Reactivity

Optimal Research Applications


Versatile Synthetic Intermediate

The compound serves as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be selectively reduced to an amine, and the carboxylic acid can be coupled to amines or alcohols. The unique ortho-substitution pattern provides steric control in subsequent reactions, making it a valuable scaffold for constructing libraries of compounds with defined three-dimensional shapes .

Lipophilicity Optimization in Lead Discovery

Given its intermediate LogP value of 3.23, this compound is a suitable candidate for inclusion in early-stage drug discovery programs where a balance between aqueous solubility and membrane permeability is desired. It can serve as a reference compound for establishing structure-property relationships (SPR) in a series of nitrobenzoic acid derivatives, helping medicinal chemists fine-tune lipophilicity without resorting to extreme hydrophobic or hydrophilic modifications .

Analytical Standard for Method Development

With its well-defined molecular weight of 267.30 g/mol and distinct mass spectrometric signature, this compound is an excellent candidate for use as an analytical standard in LC-MS or GC-MS method development. Its sharp melting point range of 203-205 °C also makes it useful as a reference material for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) in material science applications [1].

Application
Selection Property
Validation Focus
Synthetic intermediate for complex molecules
Ortho-substitution pattern provides steric control
Reactivity and purity consistency
Lipophilicity profiling in early discovery
Intermediate LogP between analogs
Solubility-permeability assay validation
Reference for analytical method setup
Distinct MS signature and sharp melting range
Method calibration and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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